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Compound of Interest

Compound Name: DDD100097

Cat. No.: B12367229 Get Quote

Application Notes and Protocols: DDD100097
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and

pharmacodynamic properties of DDD100097, a potent inhibitor of Trypanosoma brucei N-

myristoyltransferase (TbNMT). The following protocols are intended to guide researchers in the

preclinical evaluation of this and similar compounds for the treatment of Human African

Trypanosomiasis (HAT).

Pharmacodynamic Profile
DDD100097 is a lead compound developed from a pyrazole sulfonamide series, optimized for

improved central nervous system (CNS) penetration to target stage 2 HAT. Its primary

mechanism of action is the inhibition of TbNMT, an enzyme essential for the viability of

Trypanosoma brucei.

In Vitro Activity
The trypanocidal activity of DDD100097 was assessed against T. b. brucei strain S427.

Compound TbNMT IC50 (nM) T. b. brucei EC50 (nM)

DDD100097 2.1 1.8
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Pharmacokinetic Profile
Pharmacokinetic studies of DDD100097 were conducted in female BALB/c mice to determine

its oral bioavailability and CNS penetration.

Oral Pharmacokinetics in Mice (10 mg/kg)
Compound

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Half-life (h)
Brain:Blood
Ratio

DDD100097 289 2 1083 2.3 0.8

In Vivo Efficacy
DDD100097 was evaluated in a stage 2 (CNS) mouse model of HAT, which is crucial for

assessing the potential of a compound to treat the neurological stage of the disease.[1][2]

Stage 2 HAT Mouse Model Efficacy
Compound

Dose (mg/kg, b.i.d.,
p.o.)

Duration (days) Outcome

DDD100097 100 5
Partial Efficacy (1 of 5

mice showed toxicity)

The partial efficacy in the stage 2 model, despite good CNS penetration, suggests that the

therapeutic window for DDD100097 may be narrow, with toxicity being a limiting factor at the

required therapeutic doses.[2]

Experimental Protocols
Protocol 1: In Vitro Trypanocidal Activity Assay
This protocol outlines the determination of the 50% effective concentration (EC50) of a test

compound against Trypanosoma brucei.

1. Materials:

Trypanosoma brucei brucei (e.g., S427 strain)
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HMI-9 medium supplemented with 10% fetal bovine serum

Test compound (DDD100097) dissolved in DMSO

Resazurin sodium salt solution (e.g., AlamarBlue)

96-well microtiter plates

Humidified incubator (37°C, 5% CO2)

Fluorescence plate reader

2. Method:

Maintain T. b. brucei bloodstream forms in culture at a density of 2 x 10^5 to 2 x 10^6

cells/mL in HMI-9 medium.

Prepare a serial dilution of the test compound in HMI-9 medium in a 96-well plate. The final

DMSO concentration should not exceed 0.5%.

Adjust the parasite density to 2 x 10^5 cells/mL in fresh medium.

Add 100 µL of the parasite suspension to each well of the 96-well plate containing the

serially diluted compound. Include wells with parasites only (positive control) and medium

only (negative control).

Incubate the plate for 48 hours at 37°C in a humidified, 5% CO2 atmosphere.

Add 10 µL of Resazurin solution to each well and incubate for an additional 24 hours.

Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and

an emission wavelength of 590 nm.

Calculate the EC50 value by plotting the percentage inhibition of parasite growth against the

log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Mouse Pharmacokinetic Study
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This protocol describes the procedure for evaluating the pharmacokinetic properties of a test

compound in mice following oral administration.

1. Animals:

Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

2. Materials:

Test compound (DDD100097) formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn

oil).

Oral gavage needles.

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

Anesthetic.

Homogenizer for brain tissue.

LC-MS/MS system for bioanalysis.

3. Method:

Fast mice overnight prior to dosing.

Administer a single oral dose of the test compound (e.g., 10 mg/kg) by oral gavage.

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, collect

blood samples from a cohort of mice (typically 3 mice per time point) via cardiac puncture

under anesthesia.

Centrifuge the blood samples to separate plasma.

Following blood collection, perfuse the mice with saline and harvest the brains.

Homogenize the brain tissue in a suitable buffer.

Store plasma and brain homogenate samples at -80°C until analysis.
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Extract the compound from plasma and brain homogenate samples using a suitable method

(e.g., protein precipitation with acetonitrile).

Analyze the concentration of the test compound in the samples using a validated LC-MS/MS

method.

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate

software. The brain:blood ratio is calculated from the AUC values for the brain and blood.

Protocol 3: Stage 2 HAT In Vivo Efficacy Model
This protocol details the evaluation of a test compound's efficacy in a mouse model of late-

stage Human African Trypanosomiasis.

1. Animals:

Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

2. Materials:

Trypanosoma brucei brucei GVR35 strain (a CNS-infecting strain).

Test compound (DDD100097) formulated for oral administration.

Microscope and slides for parasite counting.

Animal monitoring supplies.

3. Method:

Infect mice with approximately 1 x 10^4 T. b. brucei GVR35 parasites via intraperitoneal

injection.

Monitor the development of parasitemia by examining tail blood smears daily.

Once a stable CNS infection is established (typically around day 21 post-infection, confirmed

by the presence of parasites in the cerebrospinal fluid or brain tissue of satellite animals),

initiate treatment.
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Administer the test compound orally (e.g., 100 mg/kg, twice daily) for a specified duration

(e.g., 5 days).

Include a vehicle-treated control group.

Monitor the mice for signs of toxicity and changes in parasitemia throughout the treatment

period and for a follow-up period (e.g., up to 180 days) to check for relapse.

A cure is typically defined as the absence of detectable parasites in the blood for the duration

of the follow-up period.
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Caption: Mechanism of action of DDD100097 in Trypanosoma brucei.

Experimental Workflow: Pharmacokinetic and Efficacy
Testing
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Caption: Preclinical evaluation workflow for DDD100097.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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